![molecular formula C16H26N2O B3284089 3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol CAS No. 778568-73-3](/img/structure/B3284089.png)
3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol
Overview
Description
“3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol” is a chemical compound with the CAS Number: 778568-73-3 . It has a molecular weight of 262.4 and its IUPAC name is 3-[(1-benzyl-4-piperidinyl)(methyl)amino]-1-propanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H26N2O/c1-17(10-5-13-19)16-8-11-18(12-9-16)14-15-6-3-2-4-7-15/h2-4,6-7,16,19H,5,8-14H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound has a molecular weight of 262.4 and its IUPAC name is 3-[(1-benzyl-4-piperidinyl)(methyl)amino]-1-propanol . It is stored at room temperature and has a physical form of oil .Scientific Research Applications
Synthesis and Biological Properties
This compound is involved in the synthesis of amino ketones and their subsequent reduction to amino alcohols, which have been found to possess anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Гюльнара Артаваздовна Геворгян et al., 2017). The conversion of these compounds through interaction with Grignard reagents further expands the range of biologically active substances derived from this chemical scaffold.
Dual Inhibitory Action on Cholinesterase and Monoamine Oxidase
Research on derivatives of 3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol has led to the identification of compounds acting as dual inhibitors of cholinesterase and monoamine oxidase, highlighting potential therapeutic applications for neurodegenerative diseases (Oscar M. Bautista-Aguilera et al., 2014).
Anticancer Activity
The synthesis and evaluation of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives have revealed compounds with significant inhibitory activity against Src kinase, a protein associated with cancer progression. These findings suggest potential applications in developing anticancer therapies (Deepti Sharma et al., 2010).
Synthetic Methodologies
Studies have also focused on the synthesis of trans-3-amino-1-benzylpiperidin-4-ols via regio- and stereospecific aminolysis, demonstrating the versatility of this compound in synthetic organic chemistry and its potential as an intermediate for the development of antitumor agents (G. Grishina et al., 2017).
Light Stabilizer Applications
In the field of materials science, derivatives of 3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol have been synthesized as polymeric hindered amines light stabilizers, which are crucial for enhancing the longevity and performance of polymers exposed to UV radiation (Deng Yi, 2008).
Safety and Hazards
properties
IUPAC Name |
3-[(1-benzylpiperidin-4-yl)-methylamino]propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-17(10-5-13-19)16-8-11-18(12-9-16)14-15-6-3-2-4-7-15/h2-4,6-7,16,19H,5,8-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZXADJLASFFLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCO)C1CCN(CC1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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